molecular formula C23H22N2O2 B11168804 3-benzamido-N-(2,4,6-trimethylphenyl)benzamide

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B11168804
M. Wt: 358.4 g/mol
InChI Key: LGQAJIYFETYBHI-UHFFFAOYSA-N
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Description

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of benzamido and trimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of benzoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of the trimethylphenyl group, which imparts specific steric and electronic properties.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-benzamido-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C23H22N2O2/c1-15-12-16(2)21(17(3)13-15)25-23(27)19-10-7-11-20(14-19)24-22(26)18-8-5-4-6-9-18/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

LGQAJIYFETYBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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